molecular formula C7H5ClO2 B073872 Salicyloyl chloride CAS No. 1441-87-8

Salicyloyl chloride

Cat. No.: B073872
CAS No.: 1441-87-8
M. Wt: 156.56 g/mol
InChI Key: DVIHKVWYFXLBEM-UHFFFAOYSA-N
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Description

Salicyloyl chloride, also known as 2-hydroxybenzoyl chloride, is an organic compound with the molecular formula C₇H₅ClO₂. It is a derivative of salicylic acid, where the hydroxyl group is replaced by a chlorine atom. This compound is a colorless to pale yellow liquid and is primarily used as an intermediate in organic synthesis .

Mechanism of Action

Target of Action

Salicyloyl chloride, also known as 2-hydroxybenzoyl chloride, is a derivative of salicylic acid (SA), a plant phenolic compound . SA is known to mediate host responses upon pathogen infection and plays a significant role in plant defense activation . It has direct involvement in various plant phenomena including growth, flower initiation, and ion uptake .

Mode of Action

Salicylic acid, from which this compound is derived, directly and irreversibly inhibits COX-1 and COX-2 enzymes, decreasing the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes . This action is key to its analgesic and anti-inflammatory activity .

Biochemical Pathways

Salicylic acid is synthesized in plants through two primary pathways: the isochorismate synthase (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway, both starting from chorismate . The importance of these pathways for biosynthesis varies between plant species .

Pharmacokinetics

The pharmacokinetics of salicylates, the group to which this compound belongs, have been well-studied, particularly for aspirin (acetylsalicylic acid), the most commonly used salicylate . After oral administration, aspirin is rapidly absorbed and hydrolyzed to salicylic acid in the liver and stomach . Both aspirin and salicylic acid are bound to serum albumin and distributed in various body compartments . The serum half-life of salicylic acid is dose-dependent .

Result of Action

The application of salicylic acid triggers tolerance to both biotic and abiotic stresses in plants via regulation of various morpho-physiological, cytological, and biochemical attributes . It is known to increase in many pathosystems upon infection with viruses, fungi, insects, and bacteria , and exogenous SA treatment boosts the defense system of the host .

Action Environment

The action of this compound, like other salicylates, can be influenced by environmental factors. Moreover, the rate of elimination of salicylic acid is influenced by urinary pH, the presence of organic acids, and the urinary flow rate .

Preparation Methods

Synthetic Routes and Reaction Conditions: Salicyloyl chloride is typically synthesized by reacting salicylic acid with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the salicylic acid is dissolved in an appropriate solvent such as chloroform or benzene, and thionyl chloride is added slowly. The reaction mixture is then heated to facilitate the formation of this compound, with the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with efficient cooling and gas scrubbing systems to manage the by-products. The crude product is then purified through distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Salicyloyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Amines: React with this compound in the presence of a base like pyridine to form amides.

    Alcohols: React with this compound under anhydrous conditions to form esters.

    Water: Hydrolyzes this compound to salicylic acid.

Major Products:

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Salicylic Acid: Formed from hydrolysis.

Scientific Research Applications

Salicyloyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the synthesis of drugs, particularly those related to anti-inflammatory and analgesic properties.

    Industry: Used in the production of dyes, polymers, and other industrial chemicals.

Comparison with Similar Compounds

Salicyloyl chloride’s unique structure and reactivity make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-hydroxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2/c8-7(10)5-3-1-2-4-6(5)9/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIHKVWYFXLBEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40162616
Record name Salicyloyl chloride
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Molecular Weight

156.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1441-87-8
Record name 2-Hydroxybenzoyl chloride
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Record name Salicyloyl chloride
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Record name Salicyloyl chloride
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Record name Salicyloyl chloride
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Record name SALICYLOYL CHLORIDE
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Synthesis routes and methods I

Procedure details

In the first step, salicylic acid is mixed with thionyl (or oxalyl) halide, most preferably chloride, (molar ratio in the general range of from 1:1 to 2:1) in an anhydrous, typically non-polar, solvent, in the presence of pyridine catalyst, at a temperature of from 20 to 45° C. for 0.5-2 hours. At the end of this reaction, salicylic acid chloride id obtained. Optionally, the solvent is distilled at least partially.
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Synthesis routes and methods II

Procedure details

2-Hydroxy benzoic acid (1 g, 7.2 mmol) is dissolved in DCM (14 mL). To this mixture, thionyl chloride (1.57 mL, 22 mmol) and a catalytic amount of dry DMF are added. The resulting mixture is heated to 60° C. overnight, after which the resulting mixture is evaporated to give the desired product that is used as such.
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Synthesis routes and methods III

Procedure details

Add 11.8 g of oxalyl chloride dissolved in 25 ml of benzene to a suspension of 6.91 g of salicylic acid and 125 ml of benzene over a period of 20 minutes. Heat the mixture for about 14 hours, cool and evaporate the solvent to give 2-hydroxybenzenecarbonyl chloride as an oil. The crude product can be used directly in the subsequent step.
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Synthesis routes and methods IV

Procedure details

Into a clean, dry three necked round bottomed flask were charged one equivalent of salicylic acid, 50 mls is of anhydrous toluene and a few drops of pyridine catalyst. The flask was equipped with a stir bar, thermometer and an addition funnel. Into the addition funnel was charged one equivalent of thionyl chloride in a few mls of toluene. The contents of the reaction flask were heated to 40° C. under a nitrogen blanket before the thionyl chloride solution was added slowly. Once the addition was complete, the reaction proceeded at 40-45° C. for several hours or until the reaction mixture was homogeneous. Upon completion of the reaction, any unreacted thionyl chloride was removed under vacuum.
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Synthesis routes and methods V

Procedure details

WO2010023685 of Matrix describes the process for the preparation of Deferasirox as shown in scheme III. The process comprises the Salicylic acid reacted with thionyl chloride in the presence of solvent to give salicyloyl chloride, which is reacted with salicylamide to give 2-(2-hydroxyphenyl)-benz[1,3]-oxazine-4-one, then it is condensed with 4-hydrazino benzoic acid to give deferasirox.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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